1-BOC-4-Bromoindazole-6-boronic acid pinacol ester 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2377610-71-2
VCID: VC4709048
InChI: InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br
Molecular Formula: C18H24BBrN2O4
Molecular Weight: 423.11

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester

CAS No.: 2377610-71-2

Cat. No.: VC4709048

Molecular Formula: C18H24BBrN2O4

Molecular Weight: 423.11

* For research use only. Not for human or veterinary use.

1-BOC-4-Bromoindazole-6-boronic acid pinacol ester - 2377610-71-2

Specification

CAS No. 2377610-71-2
Molecular Formula C18H24BBrN2O4
Molecular Weight 423.11
IUPAC Name tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Standard InChI InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Standard InChI Key ZUOCARQRFNDDCC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate, reflects its three key functional groups:

  • A bromoindazole scaffold (4-bromo substitution on the indazole ring).

  • A BOC protecting group at the N1 position, enhancing stability and solubility.

  • A boronic acid pinacol ester at the C6 position, enabling cross-coupling reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H24BBrN2O4\text{C}_{18}\text{H}_{24}\text{BBrN}_2\text{O}_4PubChem
Molecular Weight423.11 g/molVulcanChem
CAS Number2377610-71-2Chemsrc
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br\text{B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Br}PubChem
InChI KeyZUOCARQRFNDDCC-UHFFFAOYSA-NPubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Preparation of 4-Bromoindazole: Achieved via cyclization of 2-bromophenylhydrazine derivatives.

  • BOC Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to protect the N1 position.

  • Borylation: Reaction with bis(pinacolato)diboron (B2Pin2\text{B}_2\text{Pin}_2) under palladium catalysis (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) to install the boronic ester .

Key Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.1–0.15 equiv) .

  • Solvent System: 1,4-Dioxane/water (3:1 ratio) .

  • Base: K3PO4\text{K}_3\text{PO}_4 (2–3 equiv) at 80–110°C.

  • Yield: 69–94% after flash chromatography.

Industrial-Scale Optimization

Industrial protocols prioritize cost-effectiveness and purity:

  • Catalyst Recycling: Ligand-stabilized palladium complexes reduce metal leaching .

  • Continuous Flow Systems: Enhance reaction efficiency and scalability .

Chemical Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The boronic ester undergoes transmetalation with palladium catalysts, forming carbon-carbon bonds with aryl/vinyl halides. For example, coupling with 5-bromoindazoles yields biaryl derivatives critical to drug discovery .

Table 2: Optimized Suzuki Coupling Parameters

ParameterValueReference
CatalystPd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.1 equiv)
Solvent1,4-Dioxane/water (3:1)
Temperature80–110°C
Reaction Time6–24 hours

Competing Reaction Pathways

  • Protodeboronation: Occurs under acidic conditions or with excess base, leading to deboronation byproducts.

  • Oxidation: Hydrogen peroxide converts the pinacol ester to a boronic acid (RB(OH)2\text{RB(OH)}_2) .

Applications in Medicinal Chemistry and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and proteasome-targeting agents. For instance, derivatives inhibit proteasomes in cancer cells, inducing apoptosis .

Organic Electronics

The indazole-boronic ester’s electron-deficient structure enhances charge transport in:

  • OLEDs: As electron-transport layers.

  • OPVs: In donor-acceptor polymers for improved photon absorption.

Comparative Analysis with Related Boronic Esters

Positional Isomers

  • 1-BOC-5-Bromoindazole-6-Boronic Ester: Less reactive due to steric hindrance at C5.

  • 1-BOC-7-Bromoindazole-6-Boronic Ester: Higher solubility but lower thermal stability.

Table 3: Reactivity Comparison of Indazole Boronic Esters

CompoundSuzuki Coupling YieldThermal Stability
1-BOC-4-Bromoindazole-6-Boronic Ester84% High
1-BOC-5-Bromoindazole-6-Boronic Ester62%Moderate
1-BOC-7-Bromoindazole-6-Boronic Ester75%Low

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